Butyl 2-butoxy-4-chlorobenzoate
Description
Properties
CAS No. |
112767-59-6 |
|---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
butyl 2-butoxy-4-chlorobenzoate |
InChI |
InChI=1S/C15H21ClO3/c1-3-5-9-18-14-11-12(16)7-8-13(14)15(17)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
CNZDCWAKSCTVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Cl)C(=O)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Butyl Carbitol Acetate has the highest molecular weight and boiling point, making it suitable as a high-boiling solvent for industrial coatings .
- Butyl Acetate exhibits the lowest density and flash point, aligning with its use in fast-drying paints and coatings .
- Butyl Acrylate ’s intermediate properties reflect its role in polymerization processes and chemical synthesis .
Key Observations :
Key Observations :
- Butyl Acrylate ’s reactivity makes it critical in synthesizing copolymers with tailored properties.
- Butyl Acetate ’s volatility and solubility profile favor its use in consumer products.
- Butyl Carbitol Acetate ’s stability at high temperatures supports niche applications in electronics and industrial coatings.
Q & A
Q. What are the established synthetic routes for Butyl 2-butoxy-4-chlorobenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 4-chlorobenzoic acid derivatives with butyl and butoxy substituents. A common approach is the Steglich esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane. Optimizing stoichiometry (e.g., 1.2 equivalents of alcohol to acid) and reaction time (12–24 hours under reflux) improves yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Monitoring by TLC and NMR (¹H/¹³C) confirms intermediate formation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:
- NMR : ¹H NMR identifies protons on aromatic (δ 6.8–8.0 ppm), butoxy (δ 3.5–4.0 ppm), and butyl (δ 0.9–1.7 ppm) groups. ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and quaternary carbons.
- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX programs) refines bond lengths/angles and validates stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines for halogenated aromatics:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can kinetic modeling be applied to study the esterification mechanism of this compound?
- Methodological Answer :
Conduct time-resolved experiments under varying temperatures (e.g., 50–100°C) and catalyst concentrations. Use HPLC or GC to quantify reactant/product ratios. Fit data to a pseudo-first-order rate equation:
Activation energy () is derived via the Arrhenius plot. Computational tools (e.g., Gaussian) model transition states and validate experimental .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoates like this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, pH). Standardize protocols:
Q. How does computational chemistry predict the interaction of this compound with biomolecular targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., cytochrome P450).
- Binding Affinity : Calculate ΔG using MM-PBSA. Compare with experimental IC₅₀ values.
- QM/MM : Refine electronic interactions at the active site .
Q. What are the environmental degradation pathways of this compound, and how can they be monitored?
- Methodological Answer : Study hydrolysis, photolysis, and microbial degradation:
- Hydrolysis : Adjust pH (2–12) and track degradation via LC-MS. Identify products (e.g., 4-chlorobenzoic acid).
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media.
- Biodegradation : Use soil slurry assays with GC-MS to detect metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
